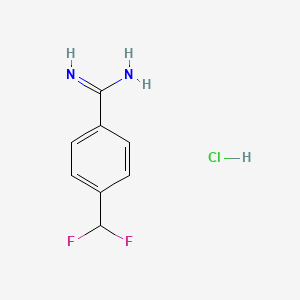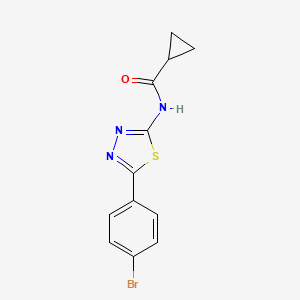
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, bromophenyl group, cyclopropane ring, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction. The carboxamide group could participate in various reactions involving the carbonyl group or the amide nitrogen .科学的研究の応用
Subheading: Quantum Theory and Noncovalent Interactions in Thiadiazole Derivatives
The compound N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is closely related to a class of adamantane-1,3,4-thiadiazole hybrid derivatives, which have been synthesized and analyzed for their crystal structures and intermolecular interactions. The study of these structures, particularly with halogen substitutions, provides valuable insights into the orientation of the amino group and the strength of various noncovalent interactions, including N–H⋯N hydrogen bonds. Such interactions are critical for the stabilization of crystal structures and are quantitatively analyzed using methods like the quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis (El-Emam et al., 2020).
Biological Activity and Pharmacological Potential
Subheading: Antimicrobial and Antituberculosis Activities
Compounds structurally related to this compound have demonstrated significant antimicrobial properties. For instance, derivatives synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide have shown promising antibacterial and antifungal activities, including potent activity against Mycobacterium tuberculosis, a critical target in tuberculosis treatment. These findings highlight the potential of thiadiazole derivatives in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Subheading: Anticancer Properties and Synthesis Approaches
Thiadiazole derivatives have also been noted for their anticancer activities. A novel series of thiadiazole compounds incorporating thiazole moieties have been synthesized and evaluated as potent anticancer agents, showing significant in vitro activity against cancer cell lines. These studies not only underscore the anticancer potential of these compounds but also provide valuable insights into the structure–activity relationships essential for designing more effective anticancer drugs (Gomha et al., 2017).
Subheading: Molecular Docking and ADMET Predictions
The synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups has led to novel compounds with significant anticancer activity. Molecular docking studies further suggest probable mechanisms of action for these compounds. Additionally, computational studies predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties indicate these compounds' good oral drug-like behavior, emphasizing their potential as therapeutic agents (Tiwari et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQFVVDWELPPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2,6-dichlorophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B2470962.png)
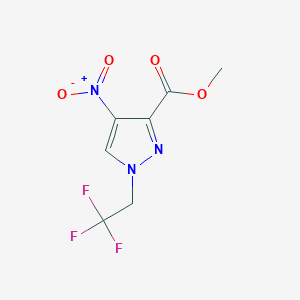
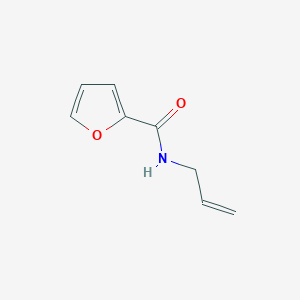
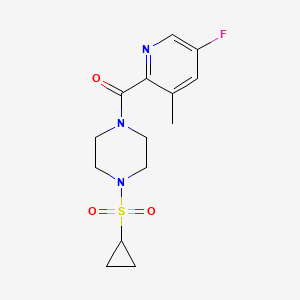
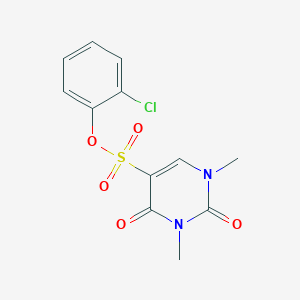
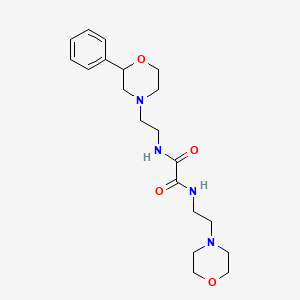
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2470972.png)
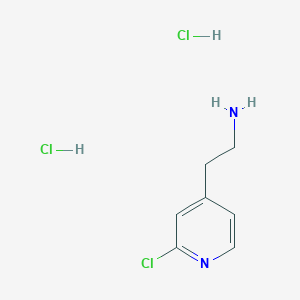
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2470975.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol](/img/structure/B2470983.png)
